molecular formula C4H10O2<br>(CH3)3COOH<br>C4H10O2 B1683092 Tert-butyl hydroperoxide CAS No. 75-91-2

Tert-butyl hydroperoxide

Cat. No.: B1683092
CAS No.: 75-91-2
M. Wt: 90.12 g/mol
InChI Key: CIHOLLKRGTVIJN-UHFFFAOYSA-N
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Description

Tert-butyl hydroperoxide is an organic compound with the chemical formula (CH₃)₃COOH. It is one of the most widely used hydroperoxides in various oxidation processes. This compound is typically supplied as a 69-70% aqueous solution and is known for its stability and solubility in organic solvents . Compared to hydrogen peroxide and organic peracids, this compound is less reactive but more convenient to handle .

Mechanism of Action

Target of Action

Tert-butyl hydroperoxide (TBHP) is an organic compound that is widely used in a variety of oxidation processes . Its primary targets are alkanes, alkenes, and alcohols . TBHP is known to oxidize these compounds, leading to the formation of various products such as carboxylic acids, ketones, and esters .

Mode of Action

TBHP interacts with its targets through oxidation reactions. For instance, it can oxidize alkanes in acetonitrile at 60 °C when a soluble vanadium (V) salt is used as a catalyst . Alkyl hydroperoxides are formed as main products, which decompose during the course of the reaction to produce more stable corresponding alcohols and ketones .

Biochemical Pathways

TBHP affects several biochemical pathways. It is involved in the Halcon process, where it is used to prepare propylene oxide . In this process, molybdenum-based catalysts are used for the reaction . The byproduct t-butanol can be dehydrated to isobutene and converted to MTBE . On a smaller scale, TBHP is used to produce fine chemicals by the Sharpless epoxidation .

Pharmacokinetics

It’s important to note that tbhp is less reactive and more soluble in organic solvents compared to hydrogen peroxide and organic peracids . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of TBHP’s action is the transformation of target compounds into various products. For example, it can transform various aromatic, aliphatic, and conjugated alcohols into the corresponding carboxylic acids and ketones . It can also enable a transition-metal-free synthesis of aryl esters starting from benzylic primary alcohols and aliphatic alcohols .

Action Environment

The action of TBHP is influenced by environmental factors such as temperature and the presence of catalysts. For instance, TBHP oxidizes alkanes in acetonitrile at 60 °C when a soluble vanadium (V) salt is used as a catalyst . Moreover, TBHP is stable under 75°C, but it decomposes at 95-100°C and explodes at temperatures above 250°C . Its solutions in organic solvents are highly stable , which can influence its efficacy and stability.

Safety and Hazards

TBHP is potentially dangerous, but explosions are rare . A solution of TBHP and water with a concentration of greater than 90% is forbidden to be shipped according to the US Department of Transportation Hazardous Materials Table 49 CFR 172.101 . It may be harmful if swallowed, toxic in contact with the skin, and it can be fatal via the inhalation route of exposure. It is corrosive to skin and eyes and causes respiratory irritation .

Future Directions

TBHP is being explored for its capacity to intensify the auto-ignition of hydrocarbons . It is also being studied for its role in the ignition intensification of n-heptane under engine-relevant conditions .

Biochemical Analysis

Biochemical Properties

TBHP plays a significant role in biochemical reactions. It is known to be a generator of reactive oxygen species (ROS) in various cell types . It interacts with enzymes, proteins, and other biomolecules, leading to oxidative stress and potential cell damage .

Cellular Effects

TBHP has been shown to induce oxidative damage in various cell types. For instance, in human placental cells, it disrupts cellular redox, leading to cell death . In human normal colon cells, TBHP triggers oxidative stress injury, which can be alleviated by antioxidants .

Molecular Mechanism

TBHP exerts its effects at the molecular level through various mechanisms. It promotes glutathione depletion and degradation of glutathione peroxidase 4 (GPX4), leading to increased lipid peroxidation . It also induces mitochondrial dysfunction, leading to cell death and embryonic growth retardation due to insufficient energy supply .

Temporal Effects in Laboratory Settings

The effects of TBHP change over time in laboratory settings. Short-term administration of TBHP can reduce brood size and enhance germ cell death in C. elegans . Long-term exposure to TBHP can lead to increased skin temperature and significantly increased pain sensation .

Dosage Effects in Animal Models

The effects of TBHP vary with different dosages in animal models. High doses of TBHP can lead to increased thickness of the aortic intima-media in mature adult groups, while in younger groups, it can lead to aortic narrowing .

Metabolic Pathways

TBHP is involved in various metabolic pathways. It is metabolized to free radical intermediates by cytochrome P450 in hepatocytes or hemoglobin in erythrocytes, which can initiate lipid peroxidation .

Transport and Distribution

TBHP is transported and distributed within cells and tissues. It is normally supplied as a 69–70% aqueous solution, making it miscible in water and easily soluble in organic solvents .

Subcellular Localization

It is known that TBHP can induce oxidative stress in various subcellular compartments, leading to potential cell damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl hydroperoxide can be synthesized through the auto-oxidation of isobutane. This process involves the reaction of isobutane with oxygen in the presence of a catalyst, typically at elevated temperatures . Another method involves the reaction of tert-butyl alcohol with hydrogen peroxide in the presence of an acidic ion exchange resin as a catalyst .

Industrial Production Methods: Industrially, this compound is produced by the oxidation of isobutane using oxygen. This method is preferred due to its efficiency and the availability of isobutane as a raw material . The process is carried out under controlled conditions to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl hydroperoxide undergoes various types of reactions, including oxidation, reduction, and substitution reactions. It is commonly used as an oxidizing agent in organic synthesis .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, carboxylic acids, esters, and amides, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-hydroperoxy-2-methylpropane
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InChI

InChI=1S/C4H10O2/c1-4(2,3)6-5/h5H,1-3H3
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InChI Key

CIHOLLKRGTVIJN-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OO
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Molecular Formula

C4H10O2, Array
Record name TERT-BUTYL HYDROPEROXIDE
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Record name TERT-BUTYL HYDROPEROXIDE, NOT MORE THAN 80% IN DI-TERT-BUTYL PEROXIDE AND/OR SOLVENT
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Record name TERT-BUTYL HYDROPEROXIDE, [> 72% BUT <=90% WITH WATER]
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Record name tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION)
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DSSTOX Substance ID

DTXSID9024693
Record name tert-Butyl hydroperoxide
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Molecular Weight

90.12 g/mol
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Physical Description

Watery odorless colorless liquid. Floats on and dissolves slowly in water. (USCG, 1999), Watery odorless colorless liquid. Floats and mixes slowly with water. (USCG, 1999), Liquid, Colorless liquid with a pungent odor; [ICSC] Odorless, colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name TERT-BUTYL HYDROPEROXIDE
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Record name TERT-BUTYL HYDROPEROXIDE, NOT MORE THAN 80% IN DI-TERT-BUTYL PEROXIDE AND/OR SOLVENT
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Record name TERT-BUTYL HYDROPEROXIDE, [> 72% BUT <=90% WITH WATER]
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Record name Hydroperoxide, 1,1-dimethylethyl
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Record name tert-Butyl hydroperoxide
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Boiling Point

192 °F at 760 mmHg (decomposes); 104 °F at 23 mmHg (NTP, 1992), BP: 89 °C (decomposes), BP: 35 °C at 20 mm Hg, BP: 40 °C at 23 mm Hg
Record name TERT-BUTYL HYDROPEROXIDE
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Flash Point

80 °F (NTP, 1992), 43 °(may explode on heating), Less than 80 °F (less than 27 °C) /closed cup/, 43 °C
Record name TERT-BUTYL HYDROPEROXIDE
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Record name tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in water, Moderately soluble in water, Slightly soluble in water, Soluble in ethanol, ethyl ether, carbon tetrachloride, chloroform, For more Solubility (Complete) data for tert-Butyl hydroperoxide (7 total), please visit the HSDB record page., Solubility in water: miscible
Record name TERT-BUTYL HYDROPEROXIDE
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Record name tert-Butyl hydroperoxide
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Density

0.88 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8960 g/cu cm at 20 °C, Relative density (water = 1): 0.93
Record name TERT-BUTYL HYDROPEROXIDE
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Record name tert-Butyl hydroperoxide
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Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air = 1), Relative vapor density (air = 1): 3.1
Record name TERT-BUTYL HYDROPEROXIDE
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Vapor Pressure

5.46 [mmHg], 5.46 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.07 (calculated)
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Mechanism of Action

A short-term exposure of PC12 cells to tert-butylhydroperoxide, followed by recovery in fresh culture medium, causes cell death and the extent of this response progressively increases during the 120 min of post-treatment incubation. Morphological and biochemical analyses of these cells revealed that the mode of cell death was necrosis. Cell killing induced by the hydroperoxide seems to be in part mediated by peroxynitrite because the lethal response was markedly and similarly reduced by the nitric oxide synthase inhibitor N omega-nitro-L-arginine methylester and by scavengers of nitric oxide or peroxynitrite. This peroxynitrite-dependent mechanism of cytotoxicity was blunted by antioxidants and inhibitors of mitochondrial permeability transition and the onset of cell death was preceded by mitochondrial depolarization and loss of cellular ATP. We conclude that tert-butylhydroperoxide promotes peroxynitrite-dependent PC12 cell necrosis causally linked to peroxidation of membrane lipids and mitochondrial permeability transition.
Record name tert-Butyl hydroperoxide
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Impurities

tert-Butyl alcohol (21%), acetone (25%), and isobutyl derivatives (1%) are formed as side products.
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Color/Form

Liquid, Water-white liquid

CAS No.

75-91-2
Record name TERT-BUTYL HYDROPEROXIDE
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Melting Point

18 °F (NTP, 1992), -8 °C, MP: 6 °C, -3 °C
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Synthesis routes and methods I

Procedure details

The oxidation zone is in a pressurized reactor which is partially filled with a liquid reaction mixture comprising 5 ppm of soluble molybdenum catalyst. The liquid reaction mixture can be deemed to be about 66% isobutane and about 34% of a liquid mixture of oxidate, comprising products and byproducts. Fresh isobutane is injected and recycle isobutane is injected into the liquid reaction mixture. An oxygen-containing gas is injected into the liquid reaction mixture. The reactor is maintained at 700 psig and at 280° F. The average residence time for the isobutane in the reactor is about 4 hours, and the extent of conversion of the isobutane is about 34%. The yields of byproducts and products from such oxidation of isobutane correspond to about 66% tertiary butyl alcohol (TBA), about 22% tertiary butyl hydroperoxide (TBHP), about 6% acetone, about 6% of a mixture comprising about 2% water, about 1.5% methanol and minor amounts of related components. About 1% of the isobutane is converted to carbon dioxide with a measurable amount of carbon monoxide.
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Synthesis routes and methods II

Procedure details

In order to demonstrate the need for obtaining the tertiary butyl alcohol/ditertiary butyl peroxide azeotrope fraction described above, the tertiary butyl alcohol starting material obtained from the reaction of propylene oxide with tertiary butyl hydroperoxide, as described above, was sequentially extracted in a batch water extractor. In each extraction, 15 grams of raffinate or upper layer was extracted with the amount of water as indicated in Table I.
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Synthesis routes and methods III

Procedure details

A 19.1% solution of TBHP in TBA decomposed over a commercial 0.15% Pd, 0.15% Pt on alumina gave (80° C., 0.5 space velocity) 74.2 TBHP conversion with selectivity to TBA of 84.1%, DTBP 5.0%, acetone 10.9%, and methanol 2.6%. Minor products including carboxylic acids were also formed.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl hydroperoxide
Reactant of Route 2
Reactant of Route 2
Tert-butyl hydroperoxide
Reactant of Route 3
Tert-butyl hydroperoxide
Reactant of Route 4
Tert-butyl hydroperoxide
Reactant of Route 5
Tert-butyl hydroperoxide
Reactant of Route 6
Tert-butyl hydroperoxide

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